molecular formula C5H13O6P B12081406 Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester CAS No. 565453-61-4

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester

Cat. No.: B12081406
CAS No.: 565453-61-4
M. Wt: 200.13 g/mol
InChI Key: KZHNRBUBHJMJDS-RXMQYKEDSA-N
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Description

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, is a chemical compound that belongs to the class of phosphate esters. These esters are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. This particular compound is characterized by the presence of a 2,3-dihydroxypropyl group and two methyl groups attached to the phosphate moiety. Phosphate esters play a crucial role in various biological processes and are widely used in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, typically involves the esterification of phosphoric acid with the appropriate alcohol. One common method is the reaction of phosphoric acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of phosphate esters can be achieved through continuous processes that involve the use of large-scale reactors. The esterification reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.

Major Products Formed

    Hydrolysis: Phosphoric acid and 2,3-dihydroxypropyl alcohol.

    Oxidation: Higher oxidation state phosphoric acid derivatives.

    Substitution: New esters or other functionalized derivatives.

Mechanism of Action

The mechanism of action of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, involves its ability to participate in phosphorylation reactions. The compound can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is essential in cellular signaling pathways and energy transfer mechanisms .

Comparison with Similar Compounds

Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, can be compared with other phosphate esters such as:

Uniqueness

The uniqueness of this compound, lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxypropyl group enhances its solubility in water and its reactivity in biochemical processes .

Properties

CAS No.

565453-61-4

Molecular Formula

C5H13O6P

Molecular Weight

200.13 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] dimethyl phosphate

InChI

InChI=1S/C5H13O6P/c1-9-12(8,10-2)11-4-5(7)3-6/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

KZHNRBUBHJMJDS-RXMQYKEDSA-N

Isomeric SMILES

COP(=O)(OC)OC[C@@H](CO)O

Canonical SMILES

COP(=O)(OC)OCC(CO)O

Origin of Product

United States

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